N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 1396803-41-0
VCID: VC7634786
InChI: InChI=1S/C21H24N2O/c1-23(18-20-12-6-3-7-13-20)17-9-8-16-22-21(24)15-14-19-10-4-2-5-11-19/h2-7,10-13H,14-18H2,1H3,(H,22,24)
SMILES: CN(CC#CCNC(=O)CCC1=CC=CC=C1)CC2=CC=CC=C2
Molecular Formula: C21H24N2O
Molecular Weight: 320.436

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide

CAS No.: 1396803-41-0

Cat. No.: VC7634786

Molecular Formula: C21H24N2O

Molecular Weight: 320.436

* For research use only. Not for human or veterinary use.

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide - 1396803-41-0

Specification

CAS No. 1396803-41-0
Molecular Formula C21H24N2O
Molecular Weight 320.436
IUPAC Name N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-phenylpropanamide
Standard InChI InChI=1S/C21H24N2O/c1-23(18-20-12-6-3-7-13-20)17-9-8-16-22-21(24)15-14-19-10-4-2-5-11-19/h2-7,10-13H,14-18H2,1H3,(H,22,24)
Standard InChI Key KXOICOYRELXXTJ-UHFFFAOYSA-N
SMILES CN(CC#CCNC(=O)CCC1=CC=CC=C1)CC2=CC=CC=C2

Introduction

Chemical Identification and Structural Features

IUPAC Nomenclature and Molecular Composition

The systematic IUPAC name N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide reflects its core structure:

  • A propanamide backbone substituted with a 3-phenyl group at the carbonyl terminus.

  • A but-2-yn-1-yl linker connecting the amide nitrogen to a benzyl(methyl)amino moiety.

Table 1: Molecular descriptors of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide

PropertyValue
Molecular formulaC<sub>21</sub>H<sub>23</sub>N<sub>2</sub>O
Molecular weight325.43 g/mol
Hybridizationsp (alkyne), sp<sup>3</sup> (amine/amide)
Key functional groupsAmide, alkyne, tertiary amine

The presence of an alkyne spacer introduces rigidity, while the benzyl(methyl)amine group enhances lipophilicity, potentially influencing blood-brain barrier permeability .

Stereochemical Considerations

Though the compound lacks chiral centers in its current configuration, synthetic derivatives may introduce stereogenic elements at the propanamide or benzylamine positions, significantly altering biological interactions .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary synthons:

  • 3-Phenylpropanoyl chloride (amide precursor)

  • 4-(Benzyl(methyl)amino)but-2-yn-1-amine (alkyne-containing amine)

Preparation of 4-(Benzyl(methyl)amino)but-2-yn-1-amine

  • Alkyne formation: Sonogashira coupling between propargyl bromide and benzyl(methyl)amine under palladium catalysis yields the terminal alkyne intermediate.

  • Amine protection: Temporary Boc protection prevents undesired side reactions during subsequent steps.

Amide Bond Formation

  • Activation: 3-Phenylpropanoic acid is treated with thionyl chloride (SOCl<sub>2</sub>) to generate the acyl chloride.

  • Coupling: Reacting the acyl chloride with 4-(benzyl(methyl)amino)but-2-yn-1-amine in anhydrous dichloromethane (DCM) at 0–5°C affords the target compound in 68–72% yield .

Table 2: Optimization parameters for amide coupling

ParameterOptimal conditionEffect on yield
Temperature0–5°CMinimizes hydrolysis
BaseTriethylamine (2 eqv)Neutralizes HCl
SolventAnhydrous DCMEnhances solubility
Reaction time4–6 hoursCompletes acylation

Physicochemical Properties

Solubility and Partitioning

  • Aqueous solubility: <0.1 mg/mL (predicted) due to hydrophobic benzyl/phenyl groups.

  • LogP: 3.8 ± 0.2 (calculated via XLogP3), indicating high membrane permeability .

Spectroscopic Characterization

  • IR spectroscopy: Strong absorption at 1650 cm<sup>-1</sup> (amide C=O stretch) and 3300 cm<sup>-1</sup> (N-H stretch).

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

    • δ 7.25–7.35 (m, 10H, aromatic protons)

    • δ 3.45 (s, 2H, N-CH<sub>2</sub>-C≡C)

    • δ 2.95 (t, J=7 Hz, 2H, CO-CH<sub>2</sub>-CH<sub>2</sub>)

Industrial and Research Applications

Medicinal Chemistry

  • Lead compound: For developing CNS-targeted agents due to lipophilicity and amine content .

  • Prodrug candidate: Amide group serves as a metabolic liability for controlled release.

Chemical Biology

  • Photoaffinity labeling: Alkyne group enables "click chemistry" for target identification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator